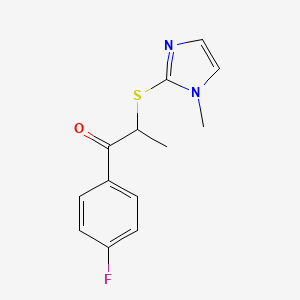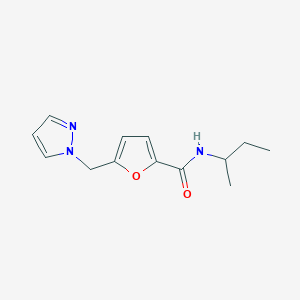
Sodium (R)-2,3-bis(octanoyloxy)propyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium ®-2,3-bis(octanoyloxy)propyl phosphate is a synthetic compound with a complex molecular structure It is characterized by the presence of phosphate and octanoyloxy groups attached to a propyl backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium ®-2,3-bis(octanoyloxy)propyl phosphate typically involves the esterification of glycerol with octanoic acid, followed by phosphorylation. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained. Industrial production methods may involve large-scale esterification and phosphorylation processes, utilizing advanced equipment to maintain reaction efficiency and product purity.
Análisis De Reacciones Químicas
Types of Reactions
Sodium ®-2,3-bis(octanoyloxy)propyl phosphate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Sodium ®-2,3-bis(octanoyloxy)propyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in cellular processes and as a component in biochemical assays.
Medicine: Explored for its therapeutic potential and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Sodium ®-2,3-bis(octanoyloxy)propyl phosphate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphate group plays a crucial role in these interactions, often participating in phosphorylation and dephosphorylation processes that regulate various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium dihydrogen phosphate
- Sodium phosphate dibasic
- Sodium phosphate monobasic
Uniqueness
Sodium ®-2,3-bis(octanoyloxy)propyl phosphate is unique due to its specific molecular structure, which combines the properties of phosphate and octanoyloxy groups. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications that similar compounds may not be able to fulfill.
Propiedades
Fórmula molecular |
C19H35Na2O8P |
|---|---|
Peso molecular |
468.4 g/mol |
Nombre IUPAC |
disodium;[(2R)-2,3-di(octanoyloxy)propyl] phosphate |
InChI |
InChI=1S/C19H37O8P.2Na/c1-3-5-7-9-11-13-18(20)25-15-17(16-26-28(22,23)24)27-19(21)14-12-10-8-6-4-2;;/h17H,3-16H2,1-2H3,(H2,22,23,24);;/q;2*+1/p-2/t17-;;/m1../s1 |
Clave InChI |
GBZZUCZORHEYPD-ZEECNFPPSA-L |
SMILES isomérico |
CCCCCCCC(=O)OC[C@H](COP(=O)([O-])[O-])OC(=O)CCCCCCC.[Na+].[Na+] |
SMILES canónico |
CCCCCCCC(=O)OCC(COP(=O)([O-])[O-])OC(=O)CCCCCCC.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Tetrabutylammonium (1R,2S,5R)-2-(2-((R)-1-(tert-butoxycarbonyl)piperidine-3-carbonyl)hydrazinecarbonyl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate](/img/structure/B14915595.png)

![N'-[(1E)-1-(4-tert-butylphenyl)ethylidene]-2-nitrobenzohydrazide](/img/structure/B14915602.png)

![3-(3,4-dimethoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14915618.png)

![n-Allyl-2-(benzo[d]oxazol-2-ylthio)acetamide](/img/structure/B14915639.png)



![[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-(1-oxidopiperidin-1-ium-1-yl)piperidine-1-carboxylate](/img/structure/B14915654.png)
